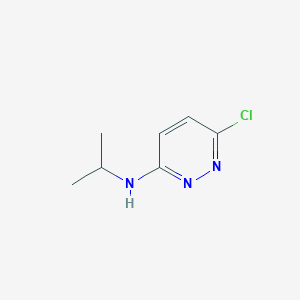

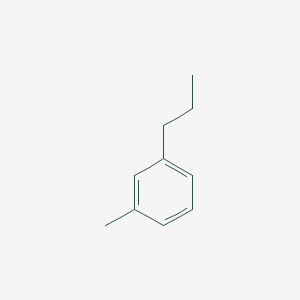

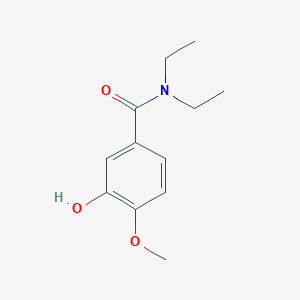

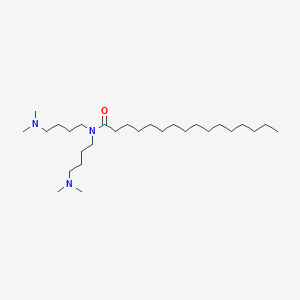

![molecular formula C9H8O4 B093102 双环[2.2.1]庚-2,5-二烯-2,3-二甲酸 CAS No. 15872-28-3](/img/structure/B93102.png)

双环[2.2.1]庚-2,5-二烯-2,3-二甲酸

描述

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is a chemical compound that is part of a family of bicyclic structures with carboxylic acid functionalities. These structures are of interest due to their potential applications in materials science and synthetic organic chemistry, as they can serve as building blocks for the synthesis of various complex molecules and polymers .

Synthesis Analysis

The synthesis of compounds related to bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid often involves multi-step reactions. For instance, the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid, which is structurally related, was achieved in six steps from a dibrominated precursor . Similarly, the synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid was accomplished through enantioselective fission of cyclic anhydrides, followed by several steps including deprotection and crystallization . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired bicyclic compounds.

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid, a closely related compound, has been elucidated using single-crystal X-ray diffraction techniques. The analysis revealed a monoclinic crystal system with specific bond distances and angles characteristic of the bicyclo[2.2.1]heptene ring system. Hydrogen bonding was observed to form infinite chains, contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Compounds with the bicyclo[2.2.1]heptane framework can undergo various chemical reactions. For example, the amination of a related compound's lithium enolate followed by hydrolysis led to the synthesis of a methionine analogue. This compound's electrochemical oxidation was studied, showing two oxidation waves and the formation of sulfoxides as oxidation products . These reactions demonstrate the reactivity of the bicyclic structure and its potential for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from bicyclo[2.2.1]heptane structures have been studied, particularly in the context of polyimides. Polyimides synthesized from related dianhydrides showed solubility in polar solvents, transparency, and thermal stability, with glass transition temperatures and weight loss temperatures indicating their potential for high-performance applications . The solubility and thermal properties are crucial for the practical use of these materials in various industries.

科学研究应用

-

- Summary of Application : This compound is used in the study of NMR spectroscopy. The NMR spectroscopic distinction between Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride and the corresponding diacid is clarified .

- Methods of Application : The X-ray structure of the diacid has been determined and features chains of molecules involving both intra- and inter-molecular hydrogen bonding .

- Results or Outcomes : Two of the three published sets of 1H and 13C NMR data for Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride have been found to actually be those of the corresponding diacid .

-

- Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene is used in the synthesis of new heterocyclic derivatives .

- Methods of Application : 2-Substituted imidazolidines and hexahydropyrimidines have been obtained by the interaction of ethane-1,2-diamine and propane-1,3-diamine derivatives with 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde .

- Results or Outcomes : Investigation of their luminescent, photochromic, and sensor properties has shown the possibility of using these compounds as photoswitch pH sensors .

-

Transition Metal-Catalyzed Dimerization of Alkene

- Summary of Application : Bicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene .

- Methods of Application : The vinylic polymerization of Bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .

- Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .

-

Synthesis of Polycyclic Hydrocarbons

- Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene (norbomadiene, NBD) is a valuable intermediate for the synthesis of various useful organic materials, such as polycyclic hydrocarbons .

- Methods of Application : Cyclopentadiene, the C 5 fraction obtained from the petrochemical processes, and acetylene are used as raw materials for the production of NBD .

- Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .

-

Self-Assembly & Contact Printing

- Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene is used in self-assembly and contact printing .

- Methods of Application : The specific methods of application were not provided in the search results .

- Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .

-

Intermediate in Prostaglandin Synthesis

- Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene is used as an intermediate in prostaglandin synthesis .

- Methods of Application : The specific methods of application were not provided in the search results .

- Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .

-

- Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride is prepared using ethoxy acetylene .

- Methods of Application : A suspension of diacid 2 (1.0 g, 5.55 mmol) in CH 2Cl 2 (25 cm3) was stirred at 30–35 °C .

- Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .

-

Intermediate in Prostaglandin Synthesis

- Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene is used as an intermediate in prostaglandin synthesis .

- Methods of Application : The specific methods of application were not provided in the search results .

- Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .

安全和危害

属性

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIMHVFWRMABGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935971 | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |

CAS RN |

15872-28-3 | |

| Record name | Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。